GW1929

Catalog No.
S529598
CAS No.
196808-24-9
M.F
C30H29N3O4
M. Wt
495.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW1929

CAS Number

196808-24-9

Product Name

GW1929

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1

InChI Key

QTQMRBZOBKYXCG-MHZLTWQESA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

GW 1929, GW-1929, GW1929

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Description

The exact mass of the compound (S)-2-(2-benzoylphenylamino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid is 495.2158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure and Properties

    The presence of a carboxylic acid group (COOH) suggests the molecule's potential role in biological processes or drug development. Carboxylic acids can participate in various interactions, including binding to enzymes or receptors. The benzoyl and pyridyl groups are known to be present in many bioactive molecules. PubChem, National Institutes of Health

  • Limited Literature Search

    A search of scientific databases like ScienceDirect or PubMed Central using the full chemical name yielded no publications focused on this specific molecule. However, a similar compound, (S)-2-((2-Benzoylphenyl)amino)-3-(4-(2-(methylamino)ethoxy)phenyl)propanoic acid (GW1929), has been investigated for its potential to inhibit enzymes involved in cell cycle progression. RCSB Protein Data Bank - EDK Ligand Summary Page:

GW1929 is a potent, tyrosine-based agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating glucose metabolism, lipid storage, and inflammation. The compound exhibits high selectivity for PPARγ, with effective concentrations (EC₅₀) of 6.2 nM for human receptors and 13 nM for murine receptors . Structurally, GW1929 features a carboxylic group that allows it to engage in specific chemical interactions, enhancing its biological activity .

Primarily through its carboxylic group. This functional group can react with primary amines, facilitating the formation of amide bonds, which is crucial in synthesizing conjugates for targeted drug delivery systems . The binding of GW1929 to PPARγ involves an induced fit mechanism, characterized by a significant change in heat capacity (ΔCp) during ligand binding, indicating structural adaptations within the receptor .

As a PPARγ agonist, GW1929 promotes the differentiation of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This shift is vital for reducing inflammation and fibrosis in various tissues, particularly the liver . Additionally, GW1929 has shown potential benefits in improving metabolic functions in perimenopausal models by enhancing uterine and ovarian health .

The synthesis of GW1929 typically involves multi-step organic reactions. A common approach includes the use of starting materials that undergo various transformations such as coupling reactions and functional group modifications. For example, the synthesis can be achieved through reactions involving carboxylic acids and amines under controlled conditions to ensure high purity and yield. Specific methodologies may also incorporate dendrimer technology for enhanced delivery mechanisms .

GW1929 has several applications in biomedical research and therapeutic development:

  • Anti-inflammatory treatments: Its ability to modulate macrophage polarization makes it a candidate for therapies aimed at chronic inflammatory diseases.
  • Metabolic disorders: Due to its role in glucose and lipid metabolism, GW1929 is investigated for potential use in treating conditions like diabetes and obesity .
  • Targeted drug delivery: The compound's chemical properties allow it to be used in designing targeted delivery systems for other therapeutic agents .

Studies on GW1929 have focused on its interactions with PPARγ and other signaling pathways. It has been shown to engage with various co-regulators that modulate gene expression related to metabolism and inflammation. The compound's binding characteristics have been elucidated through techniques such as isothermal titration calorimetry, revealing insights into its affinity and specificity for PPARγ .

GW1929 shares structural and functional similarities with several other PPARγ agonists. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
RosiglitazoneThiazolidinedioneKnown for its efficacy but associated with cardiovascular risks.
PioglitazoneThiazolidinedioneHas a broader mechanism of action affecting multiple pathways.
T2384Non-thiazolidinedioneDual PPARα/γ agonist with potential anti-diabetic properties.
L312Non-thiazolidinedioneSelective regulation of adipocyte differentiation without adverse effects on bone density.

GW1929 is unique due to its non-thiazolidinedione structure, which may provide different pharmacological profiles compared to traditional PPARγ agonists like rosiglitazone and pioglitazone, potentially leading to fewer side effects while maintaining efficacy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

495.21580641 g/mol

Monoisotopic Mass

495.21580641 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X8S066WKF4

Other CAS

196808-24-9

Wikipedia

Gw-1929

Dates

Modify: 2023-08-15
1: Hahn SS, Tang Q, Zheng F, Zhao S, Wu J. GW1929 inhibits α7 nAChR expression
2: Wojtowicz AK, Szychowski KA, Kajta M. PPAR-γ agonist GW1929 but not antagonist
3: Kaundal RK, Sharma SS. Ameliorative effects of GW1929, a nonthiazolidinedione
4: Kaundal RK, Sharma SS. GW1929: a nonthiazolidinedione PPARγ agonist,
5: Moore-Carrasco R, Figueras M, Ametller E, López-Soriano FJ, Argilés JM,
6: Huang WC, Chio CC, Chi KH, Wu HM, Lin WW. Superoxide anion-dependent

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